

physicochemical properties of 5-Chloro-2,3-diphenylpyrazine

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Compound of Interest

Compound Name: 5-Chloro-2,3-diphenylpyrazine

Cat. No.: B040291

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An In-depth Technical Guide to the Physicochemical Properties of **5-Chloro-2,3-diphenylpyrazine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-diphenylpyrazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various high-value molecules.^[1] Its unique molecular architecture, featuring a chlorinated pyrazine core flanked by two phenyl groups, imparts specific reactivity that is highly sought after in medicinal chemistry and agrochemical development.^[1] This compound is particularly recognized for its role as a key building block in the synthesis of pharmaceuticals, including anti-cancer agents and the prostacyclin receptor agonist Selexipag.^{[1][2]} Its utility also extends to the formulation of crop protection agents like pesticides and herbicides.^[1] This guide provides a comprehensive overview of its core physicochemical properties, synthesis protocols, and biological relevance.

Physicochemical Properties

The properties of **5-Chloro-2,3-diphenylpyrazine** have been characterized by various suppliers and are summarized below. These data are essential for its handling, storage, and application in synthetic chemistry.

Chemical Identifiers

Identifier	Value
CAS Number	41270-66-0[1][2][3][4]
Molecular Formula	C ₁₆ H ₁₁ ClN ₂ [1][4][5]
Molecular Weight	266.73 g/mol [1][3][6]
IUPAC Name	5-chloro-2,3-diphenylpyrazine[4]
InChI Key	VUGNCPVAXWZTOL-UHFFFAOYSA-N[4]
SMILES	<chem>C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)Cl</chem> [4]
PubChem CID	3654493[1][4]

Physical and Chemical Data

Property	Value
Appearance	White to orange to green powder or crystalline solid.[1][3][6]
Melting Point	125 - 129 °C[1][3]
Boiling Point	145 °C at 0.001 mmHg[1][3][6] 358.9 °C at 760 mmHg[2]
Purity	≥98.0% (GC)[1][3][4]
Solubility	Not specified in available literature; listed as "N/A" by one supplier.[2]
Storage	Store at room temperature in a cool, dry, well-closed container, away from moisture and strong light/heat.[2][3][6]
LogP	4.46400[2]
Vapor Pressure	0 mmHg at 25°C[2]

Experimental Protocols

Synthesis of 5-Chloro-2,3-diphenylpyrazine

A common synthetic route for **5-Chloro-2,3-diphenylpyrazine** involves the chlorination of its corresponding pyrazinone precursor. The following protocol is adapted from patent literature.^[7]

Objective: To prepare **5-Chloro-2,3-diphenylpyrazine** from 5,6-diphenylpyrazin-2(1H)-one.

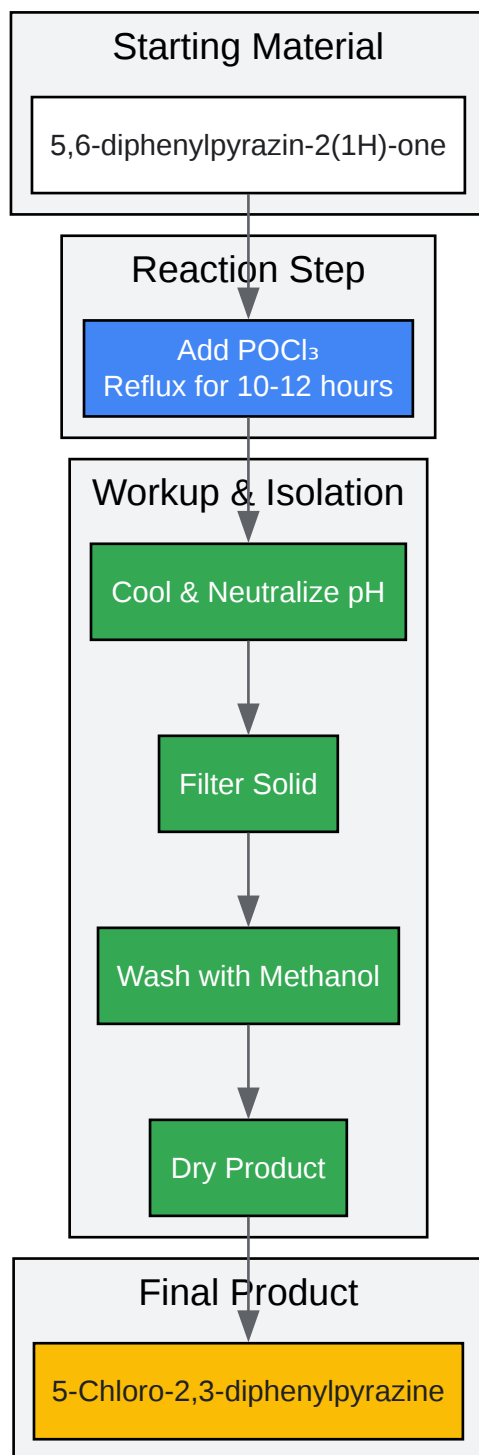
Materials:

- 5,6-diphenylpyrazin-2(1H)-one (starting material)
- Phosphorus oxychloride (POCl_3) (reagent and solvent)
- Methanol (for washing)
- Water

Procedure:

- In a suitable reaction vessel, add 5,6-diphenylpyrazin-2(1H)-one (500 gm).
- To the starting material, add phosphorus oxychloride (POCl_3) (2500 ml) at an ambient temperature of 20 - 25 °C.
- Heat the mixture to reflux and stir for 10 to 12 hours.
- After the reaction is complete, cool the mixture down.
- Adjust the pH of the reaction mixture to neutral. This step may involve the careful addition of a base to quench the excess POCl_3 .
- The solid product will separate from the solution. Filter the solid.
- Wash the isolated solid with methanol.
- Dry the washed solid to yield the final product, **5-Chloro-2,3-diphenylpyrazine**.^[7]

Synthesis Workflow of 5-Chloro-2,3-diphenylpyrazine

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **5-Chloro-2,3-diphenylpyrazine**.

Applications and Biological Relevance

The reactivity of the chlorine atom, positioned on an electron-deficient pyrazine ring, makes this compound an excellent substrate for nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.^[8] This versatility allows for the introduction of diverse functional groups, making it a cornerstone for building complex molecular architectures.^[8]

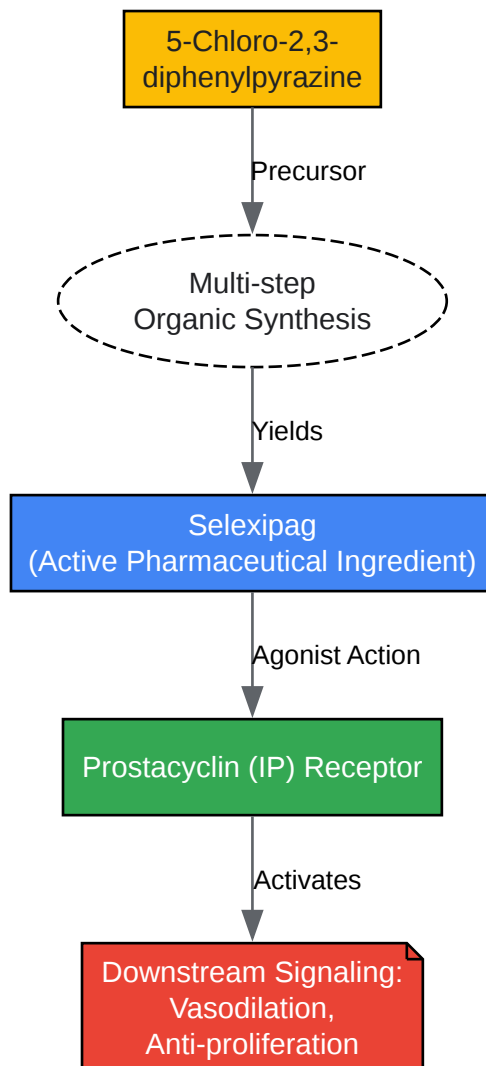
Intermediate for Selexipag

5-Chloro-2,3-diphenylpyrazine is a documented intermediate in the synthesis of Selexipag.^[2] Selexipag is a potent and selective agonist of the prostacyclin receptor (IP receptor), which is involved in vasodilation and the inhibition of platelet aggregation. Its role as a precursor highlights the compound's importance in the development of therapies for pulmonary arterial hypertension.

Potential Biological Activities

While **5-Chloro-2,3-diphenylpyrazine** is primarily used as a synthetic intermediate, the broader class of pyrazine derivatives is known for a wide range of biological activities. Studies on related structures have shown potential antibacterial, antifungal, and antimycobacterial properties.^{[9][10][11][12]} For instance, derivatives like 5-chloro-N-phenylpyrazine-2-carboxamides have been investigated as inhibitors of mycobacterial fatty acid synthase I (FAS I), demonstrating significant activity against *Mycobacterium tuberculosis*.^[12] This suggests that the 5-chloropyrazine scaffold is a valuable pharmacophore for developing novel therapeutic agents.

Biological Role as a Pharmaceutical Intermediate



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Caption: Role of **5-Chloro-2,3-diphenylpyrazine** as a Selexipag precursor.

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